Phosphocreatine

Description

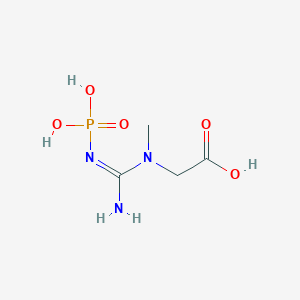

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P/c1-7(2-3(8)9)4(5)6-13(10,11)12/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBBFCLWYRJSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C(=N/P(=O)(O)O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

922-32-7 (di-hydrochloride salt) | |

| Record name | Phosphocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0058776 | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphocreatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

449.1±47.0 °C at 760 mmHg | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67-07-2 | |

| Record name | Phosphocreatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphocreatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphocreatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHOCREATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/020IUV4N33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphocreatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001511 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194-195 °C | |

| Record name | Phosphocreatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery of Phosphocreatine in Muscle Tissue: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive historical account of the discovery of phosphocreatine in muscle tissue, a pivotal moment in our understanding of muscle bioenergetics. Aimed at researchers, scientists, and drug development professionals, this document delves into the seminal experiments conducted in the 1920s, detailing the methodologies that led to the identification of this high-energy phosphate compound. We present a quantitative summary of the initial findings, detailed experimental protocols from the original publications, and visual representations of the discovery process to offer a thorough and practical understanding of this landmark scientific achievement.

Introduction: The Quest for Muscle Energy's "Missing Link"

In the early 20th century, the biochemical basis of muscle contraction was a subject of intense investigation. While the role of glycogen breakdown to lactic acid in providing energy was established, the immediate energy source for the contractile process remained elusive. Researchers suspected the existence of a labile, energy-rich phosphorus compound that acted as an intermediary between glycolysis and the mechanical work of the muscle. This quest set the stage for the discovery of what was initially termed "phosphagen" and later identified as this compound.

The breakthrough came in 1927, with two independent groups of researchers publishing their findings almost simultaneously. Grace and Philip Eggleton at the University of Cambridge, and Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School, both reported the existence of a highly unstable organic phosphate compound in muscle that underwent rapid hydrolysis during contraction and was resynthesized during recovery.[1] This discovery of this compound revolutionized the field of muscle metabolism and laid the groundwork for our current understanding of cellular bioenergetics.

The Key Discoveries: A Tale of Two Laboratories

The near-simultaneous discovery of this compound by two independent research groups highlights the convergence of scientific thought and analytical capabilities of the era. Both teams were investigating the changes in phosphorus compounds in muscle during contraction and recovery.

The Eggletons and "Phosphagen"

Grace and Philip Eggleton were studying the inorganic phosphate released during muscle contraction in frogs. They observed that the amount of inorganic phosphate liberated could not be accounted for by the hydrolysis of known organic phosphates. They hypothesized the existence of a very labile phosphorus compound, which they termed "phosphagen," that broke down during muscle stimulation.

Fiske and Subbarow's Identification of this compound

Cyrus Fiske and Yellapragada Subbarow were also investigating phosphorus metabolism in muscle. A crucial element of their success was the development of a highly sensitive and accurate colorimetric method for the determination of phosphorus in 1925.[2] This method allowed them to precisely measure the different phosphorus fractions in muscle extracts. They identified a compound that was not inorganic phosphate but readily released phosphate upon acid hydrolysis. Through careful chemical analysis, they identified this compound as a combination of creatine and phosphoric acid, which they named this compound.[3]

Experimental Protocols of the Era

The following sections detail the methodologies employed by these pioneering researchers, reconstructed from their original publications. These protocols provide valuable insight into the analytical chemistry techniques of the 1920s.

Tissue Preparation and Extraction

The primary model organism for these early studies was the frog, specifically the gastrocnemius muscle. The preparation and extraction process was designed to be rapid to minimize the spontaneous breakdown of the labile this compound.

Experimental Workflow: Tissue Preparation and Extraction

Caption: Workflow for muscle tissue preparation and extraction.

Fiske and Subbarow's Colorimetric Method for Phosphorus Determination

This method was fundamental to the quantitative analysis of phosphorus compounds and the discovery of this compound.

Principle: The method is based on the reaction of phosphate ions with ammonium molybdate in the presence of a reducing agent to form a stable blue-colored complex (molybdenum blue). The intensity of the blue color is directly proportional to the phosphate concentration and can be measured using a colorimeter.

Reagents:

-

Acid Molybdate Reagent: A solution of ammonium molybdate in sulfuric acid.

-

Reducing Agent: 1-amino-2-naphthol-4-sulfonic acid (ANSA) solution, prepared with sodium bisulfite and sodium sulfite.

-

Trichloroacetic Acid (TCA): For protein precipitation.

-

Standard Phosphate Solution: A solution of known phosphate concentration.

Procedure:

-

Preparation of Protein-Free Filtrate: As described in the tissue preparation section, muscle tissue was homogenized in TCA to precipitate proteins.

-

Color Development:

-

An aliquot of the protein-free muscle extract was taken in a test tube.

-

Acid molybdate reagent was added, followed by the ANSA reducing agent.

-

The volume was made up to a specific mark with distilled water.

-

The mixture was incubated for a set time to allow for full color development.

-

-

Colorimetric Measurement: The intensity of the blue color was measured using a colorimeter and compared against a standard phosphate solution treated in the same manner.

Experimental Workflow: Fiske and Subbarow's Phosphorus Assay

References

The Pivotal Role of Phosphocreatine in Cellular Bioenergetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of cellular energy metabolism, the phosphocreatine (PCr) system stands out as a critical regulator of cellular adenosine triphosphate (ATP) homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle, heart, and brain. This technical guide provides a comprehensive examination of the multifaceted roles of this compound in cellular bioenergetics. It delves into the fundamental principles of the creatine kinase/phosphocreatine (CK/PCr) shuttle, its function as both a temporal and spatial energy buffer, and the kinetic properties of the key enzymes involved. Furthermore, this guide presents detailed experimental protocols for the quantitative analysis of this compound and related metabolites, alongside methodologies for assessing creatine kinase activity. Signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of the underlying mechanisms. This document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals investigating cellular metabolism and its therapeutic manipulation.

Introduction: The Central Role of the this compound System

Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes. However, the intracellular concentration of ATP is relatively low, sufficient to sustain maximal contractile activity for only a few seconds.[1] To maintain energy homeostasis during periods of high metabolic demand, cells rely on a sophisticated network of ATP-regenerating pathways. Among these, the this compound system is the most rapid and immediate source for ATP replenishment.[2]

This compound, a high-energy phosphate compound, serves as a dynamic reservoir of phosphoryl groups that can be readily transferred to adenosine diphosphate (ADP) to regenerate ATP, a reaction catalyzed by the enzyme creatine kinase (CK).[3] This deceptively simple reaction belies a complex and elegant system that acts as both a temporal and spatial energy buffer, ensuring that ATP levels are maintained at sites of high consumption.[4]

The importance of the PCr/CK system is underscored by its high concentration in tissues with fluctuating energy requirements, such as skeletal and cardiac muscle, and the brain.[5] Dysregulation of this system has been implicated in a variety of pathological conditions, including heart failure, neurodegenerative diseases, and myopathies, making it a compelling target for therapeutic intervention.[5][6]

The Creatine Kinase/Phosphocreatine Shuttle: A Spatial Energy Bridge

The concept of the "this compound shuttle" or "circuit" posits that the PCr/CK system facilitates the transfer of high-energy phosphates from the sites of ATP production (mitochondria and glycolysis) to the sites of ATP utilization (e.g., myofibrils, ion pumps).[7][8] This is achieved through the coordinated action of different creatine kinase isoforms strategically localized within the cell.[3]

There are four major CK isoenzymes: three cytosolic forms (MM-CK in muscle, BB-CK in brain, and the hybrid MB-CK in cardiac muscle) and two mitochondrial forms (ubiquitous mtCK and sarcomeric mtCK).[3]

-

Mitochondrial Creatine Kinase (mtCK): Located in the mitochondrial intermembrane space, mtCK is functionally coupled to the adenine nucleotide translocase (ANT). It utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, producing this compound.[9][10]

-

Cytosolic Creatine Kinase (cCK): Isoforms of cCK are often localized near ATP-consuming enzymes, such as myosin ATPase in muscle fibers and ion pumps in the plasma membrane. Here, they catalyze the reverse reaction, using PCr to regenerate ATP locally from ADP.[3]

The this compound molecule, being smaller and more mobile than ATP, diffuses from the mitochondria to the sites of ATP consumption, where it donates its phosphate group back to ADP. The resulting creatine then diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle.[7]

Figure 1: The this compound Shuttle.

This compound as a Temporal Energy Buffer

In addition to its role in spatial energy transport, the this compound system is a crucial temporal energy buffer. During sudden bursts of high-intensity activity, the demand for ATP can outstrip the capacity of glycolysis and oxidative phosphorylation to produce it. In these situations, the large reservoir of this compound is rapidly utilized to maintain ATP levels, preventing a catastrophic drop in cellular energy that would impair function.[4]

The creatine kinase reaction is near-equilibrium, allowing for rapid, bidirectional flux. When ATP levels begin to fall and ADP levels rise, the equilibrium shifts to favor the production of ATP from PCr. Conversely, during periods of rest or low energy demand, when ATP production exceeds consumption, the reaction shifts to replenish this compound stores. This buffering capacity is essential for activities such as sprinting or weightlifting, where energy is required in short, intense bursts.

Figure 2: Temporal Buffering by this compound.

Quantitative Data on the this compound System

The concentrations of this compound, creatine, and ATP vary significantly across different tissues and even between different muscle fiber types, reflecting their diverse metabolic profiles.

Table 1: Metabolite Concentrations in Human Tissues

| Tissue | This compound (mmol/kg wet weight) | Creatine (mmol/kg wet weight) | ATP (mmol/kg wet weight) | Reference |

| Skeletal Muscle (mixed) | 15 - 25 | 10 - 15 | 5 - 8 | [1] |

| Skeletal Muscle (Type I) | ~16 | ~7 | ~5 | [11] |

| Skeletal Muscle (Type II) | ~32 | ~7 | ~8 | [11] |

| Heart | 10 - 20 | 5 - 10 | 5 - 10 | [5][12] |

| Brain | 3 - 5 | 5 - 10 | 2 - 3 | [13][14][15] |

Table 2: Kinetic Properties of Human Creatine Kinase Isoforms

| Isoform | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| MM-CK (Muscle) | Creatine | 16 | ~150 | [16][17] |

| This compound | 3.7 | - | [18] | |

| MgATP | 0.5 | - | [16] | |

| MgADP | 0.1 | - | [16] | |

| BB-CK (Brain) | Creatine | 2-5 | ~30 | [16][17] |

| This compound | - | - | ||

| MgATP | 0.3 | - | [16] | |

| MgADP | 0.05 | - | [16] | |

| MB-CK (Cardiac) | This compound | 2.1 | - | [18] |

| mtCK (Mitochondrial) | Creatine | 0.1 - 0.3 | - | [17] |

| This compound | 1.8 | - | [18] | |

| MgATP | 0.05 - 0.1 | - | ||

| MgADP | 0.02 - 0.05 | - |

Note: Kinetic values can vary depending on experimental conditions (pH, temperature, ionic strength).

Experimental Protocols

A variety of techniques are employed to study the this compound system, from enzymatic assays to in vivo spectroscopic methods.

Creatine Kinase Activity Assay (Spectrophotometric)

This is a widely used method to determine the total CK activity in a sample. The assay is based on a series of coupled enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.[19][20]

Principle:

-

CK catalyzes the transfer of a phosphate group from this compound to ADP, producing ATP and creatine.

-

The newly formed ATP is used by hexokinase to phosphorylate glucose to glucose-6-phosphate.

-

Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Modelling in vivo creatine/phosphocreatine in vitro reveals divergent adaptations in human muscle mitochondrial respiratory control by ADP after acute and chronic exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Creatine kinase - Wikipedia [en.wikipedia.org]

- 4. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Dissociated expression of mitochondrial and cytosolic creatine kinases in the human brain: a new perspective on the role of creatine in brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creatine phosphate shuttle - Wikipedia [en.wikipedia.org]

- 8. Transport of energy in muscle: the phosphorylcreatine shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial creatine kinase activity and phosphate shuttling are acutely regulated by exercise in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protein.bio.msu.ru [protein.bio.msu.ru]

- 11. Mitochondrial creatine kinase. Physical and kinetic properties of the purified enzyme from beef heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of Creatine in the Heart: Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Quantitative imaging of brain energy metabolisms and neuroenergetics using in vivo X-nuclear 2H, 17O and 31P MRS at ultra-high field - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A comparative study of human muscle and brain creatine kinases expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison of kinetic constants of creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Kinetic characterization of human heart and skeletal muscle CK isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. raybiotech.com [raybiotech.com]

- 20. Creatine Kinase Activity Assay Kit (Colorimetric) (ab155901) | Abcam [abcam.com]

Phosphocreatine as a Temporal Energy Buffer in Skeletal Muscle: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphocreatine (PCr) plays a critical role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle. It functions as a rapid, high-energy phosphate reserve, acting as a temporal buffer to maintain adenosine triphosphate (ATP) concentrations during intense muscle contraction. The reversible reaction catalyzed by creatine kinase (CK) allows for the immediate regeneration of ATP from adenosine diphosphate (ADP), bridging the gap between ATP utilization and its synthesis by glycolysis and oxidative phosphorylation. This technical guide provides a comprehensive overview of the this compound system in skeletal muscle, including quantitative data on metabolite concentrations, detailed experimental protocols for its study, and an exploration of the key signaling pathways that regulate its metabolism. This document is intended to serve as a core resource for researchers and professionals in drug development investigating muscle energetics and related metabolic disorders.

The Core Role of this compound in Muscle Energetics

Skeletal muscle function is critically dependent on a constant supply of ATP to fuel muscle contraction, ion pumping, and other cellular processes. During periods of intense activity, the rate of ATP hydrolysis can increase more than 100-fold. While oxidative phosphorylation is the primary source of ATP during rest and low-intensity exercise, its response to a sudden increase in energy demand is relatively slow. The this compound system provides an immediate source of energy to buffer this metabolic inertia.

The cornerstone of this system is the creatine kinase (CK) reaction:

PCr + ADP + H⁺ ↔ ATP + Cr

This near-equilibrium reaction is catalyzed by the enzyme creatine kinase. At the onset of intense exercise, the reaction shifts to the right, rapidly regenerating ATP from ADP.[1][2][3] This maintains ATP levels within a narrow physiological range, preventing a significant drop that could impair muscle function.[1] Conversely, during recovery or periods of low energy demand, the reaction shifts to the left, and PCr is resynthesized using ATP generated from oxidative phosphorylation.[4]

Beyond its role as a temporal energy buffer, the this compound system is also implicated in acting as a spatial energy shuttle.[1][5][6] Different isoforms of creatine kinase are strategically localized within the muscle cell. Mitochondrial CK (mi-CK) is located in the mitochondrial intermembrane space, where it utilizes newly synthesized ATP to produce PCr.[1][5] Cytosolic CK isoforms, such as muscle-type CK (MM-CK), are associated with sites of high ATP utilization, like the myofibrils and the sarcoplasmic reticulum, where they catalyze the regeneration of ATP from PCr.[1] This "PCr shuttle" facilitates the efficient transfer of high-energy phosphate from the mitochondria to sites of energy consumption, overcoming the diffusion limitations of adenine nucleotides.[1][5][7]

Quantitative Analysis of High-Energy Phosphates in Skeletal Muscle

The concentrations of this compound, ATP, and related metabolites vary depending on muscle fiber type, exercise intensity, and duration. Understanding these quantitative differences is crucial for assessing muscle metabolic state and function.

Metabolite Concentrations at Rest

Skeletal muscle fibers can be broadly classified into type I (slow-twitch, oxidative) and type II (fast-twitch, glycolytic) fibers. These fiber types exhibit distinct metabolic profiles, including different resting concentrations of high-energy phosphates.

| Metabolite | Type I & IIx Fibers | Type IIa & IIb Fibers | Unit | Reference(s) |

| This compound (PCr) | 16 | 32 | mM | [2][8] |

| ATP | 5 | 8 | mM | [2][8] |

| Total Creatine (TCr) | 23 | 39 | mM | [2][8] |

| Inorganic Phosphate (Pi) | 6 | 0.8 | mM | [2][8] |

| Free ADP | 11 | 8 | µM | [2][8] |

| Resting [PCr]/[ATP] ratio | ~3.2 | ~4.0 | - | [2][8][9] |

| Resting [Pi]/[ATP] ratio | ~1.2 | ~0.1 | - | [2][8][9] |

Table 1: Resting concentrations of high-energy phosphates and related metabolites in different rat and mouse skeletal muscle fiber types.

In humans, resting this compound concentration in the vastus lateralis muscle is approximately 72.3 mmol/kg dry muscle in type I fibers and 83.3 mmol/kg dry muscle in type II fibers.[4] Resting ATP concentrations are more similar between fiber types, at around 23.9 and 25.0 mmol/kg dry muscle for type I and type II fibers, respectively.[4]

Metabolite Concentrations During Exercise and Recovery

Intense exercise leads to a rapid depletion of this compound stores. The extent of depletion and the rate of recovery are dependent on the intensity and duration of the exercise, as well as the individual's training status and metabolic health.

| Condition | This compound (PCr) | ATP | Unit | Reference(s) |

| Rest (Type I Fibers) | 72.3 ± 4.50 | 23.9 ± 1.41 | mmol/kg dry muscle | [4] |

| Rest (Type II Fibers) | 83.3 ± 9.76 | 25.01 ± 1.20 | mmol/kg dry muscle | [4] |

| Immediately Post-Maximal Exercise (Type I Fibers) | Depleted | 14.2 ± 3.20 | mmol/kg dry muscle | [4] |

| Immediately Post-Maximal Exercise (Type II Fibers) | Depleted | 13.1 ± 2.65 | mmol/kg dry muscle | [4] |

| 1.5 min Recovery (Type I Fibers) | Partially Recovered | - | - | [1] |

| 1.5 min Recovery (Type IIAx/IIXa Fibers) | Lower Recovery vs Type I | - | - | [1] |

| 15 min Recovery (Type I Fibers) | - | 95% of Rest | % | [4] |

| 15 min Recovery (Type II Fibers) | Overshoot (97.8 mmol/kg) | 76% of Rest | mmol/kg dry muscle / % | [4] |

| End of Prolonged Run (Placebo - Type I) | 46.5 ± 4.3 | 21.3 ± 1.2 | mmol/kg dry weight | [3] |

| End of Prolonged Run (Placebo - Type II) | 55.7 ± 5.1 | 22.1 ± 1.0 | mmol/kg dry weight | [3] |

| End of Prolonged Run (CHO - Type I) | 63.8 ± 3.9 | 22.0 ± 0.9 | mmol/kg dry weight | [3] |

| End of Prolonged Run (CHO - Type II) | 71.2 ± 4.8 | 22.5 ± 0.8 | mmol/kg dry weight | [3] |

Table 2: Changes in this compound and ATP concentrations in human vastus lateralis muscle fibers at rest, immediately after maximal dynamic exercise, and during recovery. CHO refers to carbohydrate ingestion.

During intense, short-duration exercise, PCr can be almost completely depleted, while ATP levels may only fall by about 20-40%.[1][4] The rate of PCr resynthesis following exercise is a key indicator of mitochondrial oxidative capacity.[10] In some instances, a "PCr overshoot" can be observed during recovery, where PCr levels transiently exceed resting values.[10]

Creatine Kinase Kinetics

The activity of creatine kinase is crucial for the rapid buffering of ATP levels. The kinetic properties of this enzyme, such as the Michaelis constant (Km) and maximum velocity (Vmax), determine its efficiency.

| Parameter | Value | Unit | Condition | Reference(s) |

| Km (for ADP) | 20-50 | µM | - | |

| Km (for PCr) | 2-5 | mM | - | |

| Vmax (forward reaction) | High | Varies with fiber type | - | [11] |

| Vmax (reverse reaction) | High | Varies with fiber type | - | [11] |

| Apparent Equilibrium Constant (K'eq) | ~1.66 x 10⁹ | M⁻¹ | pH 7.0 |

Table 3: General kinetic parameters for muscle creatine kinase. Specific values can vary based on experimental conditions and muscle fiber type.

Experimental Protocols

The accurate measurement of this compound and other high-energy phosphates in skeletal muscle is essential for research in this field. The following sections provide detailed methodologies for key experimental techniques.

Muscle Biopsy for Metabolite Analysis

The muscle biopsy technique allows for the direct measurement of metabolite concentrations in a small sample of muscle tissue.

Protocol:

-

Subject Preparation: The subject should be in a rested and fasted state. The skin over the target muscle (commonly the vastus lateralis) is cleaned with an antiseptic solution, and a local anesthetic is administered.

-

Biopsy Procedure: A small incision is made through the skin and fascia. A Bergström needle with suction is inserted into the muscle belly to obtain a sample of approximately 50-100 mg.[12][13]

-

Sample Handling: The muscle sample must be frozen immediately in liquid nitrogen (within 10-15 seconds) to halt metabolic processes and prevent the breakdown of labile metabolites like this compound.[13][14]

-

Sample Storage: Frozen samples are stored at -80°C until analysis.

-

Metabolite Extraction: The frozen muscle tissue is freeze-dried and dissected free of any visible connective tissue and blood. The muscle fibers are then homogenized in a perchloric acid solution to extract the metabolites. The extract is neutralized with a potassium bicarbonate solution.

-

Analysis: The concentrations of this compound, creatine, ATP, and other metabolites in the extract can be determined using techniques such as high-performance liquid chromatography (HPLC) or enzymatic assays.[15]

Phosphorus-31 Magnetic Resonance Spectroscopy (³¹P-MRS)

³¹P-MRS is a non-invasive technique that allows for the in vivo measurement of phosphorus-containing metabolites in skeletal muscle.[16][17]

Protocol:

-

Subject Positioning: The subject is positioned within the bore of the MRI scanner. The muscle group of interest is placed over a surface coil specifically tuned to the phosphorus frequency.

-

Data Acquisition: A standardized pulse sequence is used to acquire ³¹P spectra. Key parameters include the repetition time (TR) and the number of acquisitions.

-

Resting Measurements: Spectra are acquired at rest to determine the baseline concentrations of PCr, ATP, and Pi. The ratio of PCr to ATP is a commonly used metric.

-

Exercise Protocol: The subject performs a standardized exercise protocol (e.g., knee extensions or plantar flexion) within the magnet bore. Dynamic spectra are acquired throughout the exercise period.

-

Recovery Measurements: Following the cessation of exercise, spectra are continuously acquired to monitor the resynthesis of this compound. The rate of PCr recovery is calculated by fitting the data to an exponential function.[18]

-

Data Analysis: The areas of the spectral peaks corresponding to PCr, the three phosphate groups of ATP (α, β, and γ), and Pi are quantified. Intracellular pH can be determined from the chemical shift difference between the Pi and PCr peaks. Absolute concentrations can be determined by using an internal or external reference standard.[17][19]

Enzymatic Assay for Creatine and this compound

Enzymatic assays provide a sensitive and specific method for quantifying creatine and this compound in muscle extracts.

Creatine Kinase Activity Assay Protocol:

This assay is based on a series of coupled enzyme reactions that ultimately lead to the reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.[20][21][22]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing glycylglycine buffer, this compound, ADP, D-glucose, NADP⁺, magnesium acetate, hexokinase, and glucose-6-phosphate dehydrogenase.[20]

-

Sample Addition: The muscle extract is added to the reaction mixture.

-

Spectrophotometric Measurement: The change in absorbance at 340 nm is monitored over time. The rate of NADPH production is directly proportional to the creatine kinase activity in the sample.[21]

Creatine and this compound Concentration Assay Protocol:

This method involves the enzymatic conversion of creatine and this compound to products that can be measured, often through ATP-coupled reactions detected via luminescence.[23][24]

-

For this compound: Endogenous ATP in the sample is first destroyed. ADP is then added, and the ATP produced from the reaction of PCr with ADP (catalyzed by CK) is measured using the firefly luciferase assay.[23]

-

For Total Creatine: Creatine in the sample is converted to this compound using ATP and CK. Excess ATP is then removed. The newly formed this compound is then measured as described above. Free creatine is calculated as the difference between total creatine and this compound.[23]

Regulation of the this compound System

The cellular concentration of creatine and the activity of the creatine kinase system are tightly regulated by a complex network of signaling pathways.

Creatine Synthesis and Transport

While skeletal muscle is the primary site of creatine storage and utilization, it has a very limited capacity for creatine synthesis.[22] The majority of creatine is synthesized in the liver and kidneys and then transported to the muscle via the bloodstream. The uptake of creatine into muscle cells is mediated by a specific, sodium- and chloride-dependent creatine transporter known as SLC6A8 or CreaT.[25]

The expression and activity of the creatine transporter are regulated by several factors:

-

Extracellular Creatine: High extracellular creatine concentrations can down-regulate the activity of the creatine transporter, providing a feedback mechanism to control intracellular creatine levels.

-

Hormonal Regulation: Hormones such as estrogen and progesterone can influence the expression of key enzymes involved in creatine synthesis and the activity of creatine kinase.[26][27] Thyroid hormones have also been shown to affect creatine transport.[28]

-

Kinase Regulation: Several protein kinases have been identified as regulators of SLC6A8 activity.

-

AMP-activated protein kinase (AMPK): AMPK activation has been shown to inhibit creatine transporter activity.[25]

-

Serum and glucocorticoid-inducible kinase 1 (SGK1) and SGK3: These kinases increase SLC6A8 activity by enhancing the maximal transport rate of the carrier.[6]

-

SPAK and OSR1 kinases: These kinases act as negative regulators of the creatine transporter.[5]

-

Janus kinase 3 (JAK3): JAK3 is a powerful negative regulator of the creatine transporter.[29]

-

Regulation of Creatine Kinase Activity

The activity of creatine kinase is primarily regulated by the concentrations of its substrates and products (PCr, Cr, ATP, ADP, and H⁺). However, there is also evidence for allosteric and covalent modification of the enzyme.

-

AMP-activated protein kinase (AMPK): AMPK can phosphorylate and inhibit muscle-type creatine kinase (MM-CK).[7][30] This provides a mechanism to downregulate a high-energy phosphate buffering system when cellular energy status is severely compromised, potentially conserving creatine phosphate for essential processes.

-

Calcium: Calcium signaling plays a role in muscle contraction and can influence the activity of various enzymes. While direct regulation of CK by calcium is not well-established, the Ca²⁺/calmodulin complex can activate CaM Kinase II, which is involved in numerous signaling cascades within the muscle cell.[31]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental steps is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Caption: Regulation of the Creatine Transporter (SLC6A8).

Caption: AMPK-mediated regulation of Creatine Kinase.

Experimental Workflow

Caption: Workflow for muscle metabolite analysis.

Conclusion and Future Directions

The this compound system is a cornerstone of skeletal muscle bioenergetics, providing a critical temporal energy buffer that is essential for high-intensity physical performance. The intricate regulation of creatine transport and creatine kinase activity highlights the sophisticated mechanisms that have evolved to maintain energy homeostasis in the face of fluctuating metabolic demands. The experimental protocols detailed in this guide provide robust methods for interrogating this system, offering valuable insights for both basic and clinical research.

Future research should continue to unravel the complex signaling networks that govern creatine metabolism. A deeper understanding of how these pathways are altered in various disease states, such as myopathies, heart failure, and neurodegenerative disorders, may open new avenues for therapeutic intervention. Furthermore, the development of novel pharmacological agents that can modulate the creatine transporter or creatine kinase activity could have significant implications for enhancing muscle performance and treating metabolic diseases. The continued application of advanced, non-invasive techniques like ³¹P-MRS will be pivotal in translating these fundamental discoveries into clinical practice.

References

- 1. This compound and ATP content in human single muscle fibres before and after maximum dynamic exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. This compound degradation in type I and type II muscle fibres during submaximal exercise in man: effect of carbohydrate ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Negative regulation of the creatine transporter SLC6A8 by SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of the creatine transporter SLC6A8 by the protein kinases SGK1 and SGK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Mammalian skeletal muscle fibers distinguished by contents of this compound, ATP, and Pi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscle [this compound] dynamics following the onset of exercise in humans: the influence of baseline work-rate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound recovery overshoot after high intensity exercise in human skeletal muscle is associated with extensive muscle acidification and a significant decrease in phosphorylation potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mlabs.umich.edu [mlabs.umich.edu]

- 13. mlabs.umich.edu [mlabs.umich.edu]

- 14. mayocliniclabs.com [mayocliniclabs.com]

- 15. Determination of creatine and this compound in muscle biopsy samples by capillary electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cambridge.org [cambridge.org]

- 17. Assessing tissue metabolism by phosphorous-31 magnetic resonance spectroscopy and imaging: a methodology review - Liu - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]

- 18. m.youtube.com [m.youtube.com]

- 19. 31P magnetic resonance spectroscopy in skeletal muscle: Experts' consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. raybiotech.com [raybiotech.com]

- 22. Enzyme Activity Measurement for Creatine Kinase [creative-enzymes.com]

- 23. Luminometric assays of ATP, this compound, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biolabo.fr [biolabo.fr]

- 25. Regulation of the creatine transporter by AMP-activated protein kinase in kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. creatineforhealth.com [creatineforhealth.com]

- 27. Creatine Supplementation in Women’s Health: A Lifespan Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hormone regulation of cardiac energy metabolism. I. Creatine transport across cell membranes of euthyroid and hyperthyroid rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Regulation of the Na+,Cl- Coupled Creatine Transporter CreaT (SLC6A8) by the Janus Kinase JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

The Phosphocreatine Shuttle: An In-Depth Technical Guide to Cardiac Bioenergetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The continuous and immense energy demand of the heart is met by a sophisticated and highly regulated system of energy production and transfer. Central to this is the phosphocreatine (PCr) shuttle, a critical mechanism for maintaining energy homeostasis in cardiac muscle. This technical guide provides a comprehensive overview of the this compound shuttle's function, its key components, and its role in both healthy and diseased myocardium. We will delve into the quantitative aspects of this system, detail key experimental protocols for its study, and provide visual representations of the underlying pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Principles of the this compound Shuttle

The this compound shuttle, first formally proposed by Bessman in 1972, serves as a highly efficient system for the intracellular transfer of high-energy phosphates from the sites of ATP production (mitochondria) to the sites of ATP utilization (myofibrils and ion pumps).[1] This shuttle is essential to overcome the diffusion limitations of adenine nucleotides (ATP and ADP) within the densely packed cardiomyocyte.[1][2]

The fundamental role of the PCr shuttle is twofold:

-

Temporal Energy Buffer: The this compound pool provides an immediate source for ATP regeneration during sudden increases in energy demand, such as during increased heart rate or contractility, thus buffering cellular ATP levels.[2][3]

-

Spatial Energy Transport: this compound and creatine (Cr) are smaller and more mobile molecules than ATP and ADP, allowing for more efficient diffusion between mitochondria and ATP-consuming locations.[1] This "shuttling" of high-energy phosphates is crucial for maintaining a high phosphorylation potential at the sites of ATP hydrolysis.

The core reaction of the this compound shuttle is catalyzed by the enzyme creatine kinase (CK):

Cr + ATP ↔ PCr + ADP + H+ [4]

This reaction is readily reversible and its direction is dictated by the relative concentrations of the reactants in different subcellular compartments.

Key Components and Signaling Pathways

The efficiency of the this compound shuttle relies on the compartmentalization of different creatine kinase isoenzymes, each strategically located at sites of energy production or consumption.[1][2][3]

-

Mitochondrial Creatine Kinase (miCK): Located in the mitochondrial intermembrane space, miCK is functionally coupled to the adenine nucleotide translocase (ANT).[2][5] It utilizes newly synthesized ATP from oxidative phosphorylation to convert creatine into this compound. The close proximity of miCK and ANT allows for the direct channeling of ATP for PCr synthesis, a process that also stimulates mitochondrial respiration by locally producing ADP.[5]

-

Cytosolic Creatine Kinase Isoforms (MM-CK and MB-CK): These isoforms are found in the cytosol. MM-CK is predominantly associated with the myofibrils, specifically at the M-line, where it is coupled to myosin ATPase to regenerate ATP for muscle contraction.[6] Other cytosolic CK isoforms are associated with the sarcoplasmic reticulum Ca2+-ATPase (SERCA) and the sarcolemmal Na+/K+-ATPase, providing localized ATP for ion pumping.[1]

The coordinated action of these isoenzymes creates a circuit where this compound diffuses from the mitochondria to the myofibrils and other ATPases, while creatine diffuses back to the mitochondria to be re-phosphorylated.

Quantitative Data on the this compound Shuttle in Cardiac Muscle

The following tables summarize key quantitative data related to the this compound shuttle in healthy and failing human hearts, compiled from various studies.

Table 1: Myocardial High-Energy Phosphate Concentrations and Ratios

| Parameter | Healthy Subjects | Heart Failure Patients | Reference |

| PCr/ATP Ratio | ~1.8 - 2.0 | 1.56 (median) | [4][7][8] |

| PCr Concentration (μmol/g wet weight) | ~7.4 - 8.0 | 7.4 (median) | [7][9] |

| ATP Concentration (μmol/g wet weight) | ~4.56 - 5.0 | 4.56 (median) | [7][9] |

Table 2: Creatine Kinase Reaction Kinetics

| Parameter | Healthy Subjects | Heart Failure Patients | Reference |

| Forward CK Rate Constant (kfor) (s-1) | 0.38 (median) | 0.24 (median) | [7] |

| CK Flux (μmol/g wet weight/s) | 3.50 (median) | 1.59 (median) | [7][10] |

Table 3: Apparent Michaelis-Menten Constants (Km) for Respiration Stimulation

| Substrate | Isolated Mitochondria | Skinned Cardiomyocytes | Reference |

| ADP | 17.6 ± 1.0 μM | 250 ± 38 μM | [11] |

| Creatine | 6.9 ± 0.2 mM | 5.67 ± 0.11 mM | [11] |

| ADP (in presence of 25 mM Creatine) | - | 35.6 ± 5.6 μM | [11] |

Experimental Protocols for Studying the this compound Shuttle

A variety of experimental techniques are employed to investigate the function of the this compound shuttle. Below are detailed methodologies for two key approaches.

31P Magnetic Resonance Spectroscopy (MRS) for In Vivo Measurement of CK Flux

31P MRS is a non-invasive technique that allows for the quantification of high-energy phosphates and the rate of the creatine kinase reaction in the living heart.[4][7]

Experimental Workflow:

Detailed Methodology:

-

Subject Preparation: The subject is positioned prone in the MRI scanner to minimize respiratory motion artifacts. A dual-tuned 1H/31P surface coil is placed over the chest, centered on the heart.

-

Localization: Spatially localized spectra are acquired from a voxel placed in the interventricular septum or the anterior wall of the left ventricle using techniques like 1D-ISIS (Image-Selected In vivo Spectroscopy) combined with 2D-CSI (Chemical Shift Imaging).[8]

-

Saturation Transfer:

-

A control spectrum is acquired without any saturation pulses.

-

A second spectrum is acquired with a selective saturation pulse applied to the γ-phosphate resonance of ATP. The transfer of this saturation to the PCr peak via the CK reaction causes a decrease in the PCr signal intensity.

-

-

Reference Scan: A 1H MRS scan is performed to acquire a water signal from the same voxel, which serves as an internal concentration reference.[10]

-

Data Analysis:

-

The areas of the PCr and ATP peaks in both the control and saturated spectra are quantified.

-

The forward rate constant of the CK reaction (kfor) is calculated based on the fractional decrease in the PCr signal upon γ-ATP saturation, using the appropriate equations for two-site chemical exchange.[10]

-

Absolute concentrations of PCr and ATP are determined by comparing their peak areas to the water reference signal.

-

The forward CK flux is then calculated as the product of kfor and the concentration of PCr.[10]

-

Skinned Cardiomyocyte Respirometry to Assess Mitochondrial Function

This technique utilizes cardiomyocytes with permeabilized sarcolemmas ("skinned" cells) to study the regulation of mitochondrial respiration by ADP and creatine, providing insights into the coupling of miCK and oxidative phosphorylation.[11]

Detailed Methodology:

-

Cardiomyocyte Isolation: Ventricular cardiomyocytes are isolated from cardiac tissue by enzymatic digestion.

-

Sarcolemmal Permeabilization: The isolated cardiomyocytes are treated with a low concentration of a mild detergent, such as saponin (e.g., 40 µg/ml), to selectively permeabilize the sarcolemma while leaving the mitochondrial membranes intact.[11]

-

Respirometry: The skinned cardiomyocytes are placed in a high-resolution respirometer (e.g., Oroboros Oxygraph) containing a respiration medium with substrates for oxidative phosphorylation (e.g., pyruvate and malate).

-

Substrate Titration:

-

The basal respiration rate is measured.

-

Respiration is stimulated by titrating increasing concentrations of ADP into the chamber, and the apparent Km for ADP is determined.

-

In a separate experiment, respiration is stimulated by titrating increasing concentrations of creatine in the presence of a low concentration of ATP (e.g., 0.2 mM).[11] The apparent Km for creatine is determined.

-

To assess the effect of the PCr shuttle on ADP sensitivity, the apparent Km for ADP is also determined in the presence of a high concentration of creatine (e.g., 25 mM).[11]

-

-

Data Analysis: The respiration rates are plotted against the substrate concentrations, and the apparent Km values are calculated using Michaelis-Menten kinetics. A lower apparent Km for ADP in the presence of creatine indicates efficient channeling of ADP by miCK to the mitochondria, a hallmark of a functional this compound shuttle.

The this compound Shuttle in Cardiac Disease

Impairments in the this compound shuttle are a common feature of various cardiac pathologies, most notably heart failure.[12] In the failing heart, the expression and activity of creatine kinase are often reduced, and the total creatine pool is depleted.[13][14] This leads to a decrease in the PCr/ATP ratio and a significant reduction in the CK flux, which can be more pronounced than the change in the PCr/ATP ratio alone.[7]

These energetic deficits have several detrimental consequences:

-

Impaired Contractile Function: Reduced ATP regeneration at the myofibrils can lead to both systolic and diastolic dysfunction.

-

Increased Susceptibility to Ischemia/Reperfusion Injury: A compromised PCr shuttle diminishes the heart's ability to withstand ischemic stress and recover function upon reperfusion.[1]

-

Adverse Cardiac Remodeling: Chronic energy starvation can contribute to the pathological remodeling processes that characterize heart failure.

The reduction in CK flux has been shown to be an independent predictor of adverse clinical outcomes, including death, in patients with heart failure.[7]

Therapeutic Implications and Future Directions

The critical role of the this compound shuttle in cardiac function makes it an attractive target for therapeutic intervention in heart disease. Strategies aimed at augmenting the PCr system are being explored, including:

-

Creatine Supplementation: While some studies have shown modest benefits of creatine supplementation on skeletal muscle performance in heart failure patients, its effects on cardiac function are less clear and require further investigation.[15][16][17][18]

-

Gene Therapy: Preclinical studies involving the overexpression of the creatine transporter have yielded mixed results, with some showing protection against ischemic injury and others indicating that supranormal creatine levels can be detrimental.[1][19]

A deeper understanding of the regulatory mechanisms governing the expression and activity of creatine kinase and the creatine transporter in the diseased heart is crucial for the development of effective therapies. Future research should focus on elucidating these pathways and on developing novel pharmacological agents that can restore the function of the this compound shuttle.

Conclusion

The this compound shuttle is a cornerstone of cardiac energy metabolism, ensuring the rapid and efficient delivery of energy to power the relentless work of the heart. Its impairment is a key feature of cardiac pathology, contributing to contractile dysfunction and poor clinical outcomes. The experimental techniques outlined in this guide provide powerful tools for investigating the function of this vital system and for evaluating the efficacy of novel therapeutic strategies aimed at restoring energetic homeostasis in the failing heart.

References

- 1. Role of the this compound system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic flux as a predictor of heart failure prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of the 'this compound shuttle': I. A probability approach to the description of this compound production in the coupled creatine kinase-ATP/ADP translocase-oxidative phosphorylation reactions in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transport of energy in muscle: the phosphorylcreatine shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic Rates of ATP Transfer Through Creatine Kinase (CK Flux) Predict Clinical Heart Failure Events and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Creatine kinase rate constant in the human heart at 7T with 1D-ISIS/2D CSI localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cardiac Metabolism in Heart Failure - Implications beyond ATP production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. This compound pathway for energy transport: ADP diffusion and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Acetylation of muscle creatine kinase negatively impacts high-energy phosphotransfer in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. [PDF] Role of Creatine in the Heart: Health and Disease | Semantic Scholar [semanticscholar.org]

- 17. Efficacy and safety of creatine supplementation in patients with heart failure and reduced ejection fraction: a pilot study | REC: CardioClinics [reccardioclinics.org]

- 18. Role of Creatine in the Heart: Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

The intricate Dance of Energy: An In-depth Technical Guide to the Enzymatic Regulation of Creatine Kinase and Phosphocreatine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic regulation of creatine kinase (CK) and the phosphocreatine (PCr) system, a cornerstone of cellular bioenergetics in tissues with high and fluctuating energy demands. Understanding the multifaceted control of this system is paramount for research into metabolic disorders, myopathies, neurodegenerative diseases, and for the development of novel therapeutic strategies.

The Creatine Kinase/Phosphocreatine System: A Vital Energy Hub

Creatine kinase (CK) is a pivotal enzyme that catalyzes the reversible transfer of a phosphoryl group from adenosine triphosphate (ATP) to creatine, forming this compound (PCr) and adenosine diphosphate (ADP).[1][2] This reaction allows PCr to function as a temporal and spatial energy buffer.[3] In tissues like skeletal muscle, heart, and brain, the CK/PCr system ensures rapid ATP regeneration at sites of high consumption, thereby maintaining cellular energy homeostasis.[1][4]

The enzyme exists as several isoenzymes, reflecting its diverse roles and locations within the cell. Cytosolic isoforms are dimers composed of M (muscle) and/or B (brain) subunits, forming CK-MM, CK-MB, and CK-BB.[5][6] Additionally, two mitochondrial isoforms (ubiquitous and sarcomeric) exist as octamers and are integral to the this compound shuttle.[1][5]

Multi-level Enzymatic Regulation of Creatine Kinase

The activity of creatine kinase is meticulously controlled through a variety of mechanisms, ensuring a responsive and efficient energy supply that matches cellular demand.

Substrate and Product Level Regulation

The reversible nature of the CK-catalyzed reaction is fundamental to its function as an energy buffer.[5] The direction of the reaction is dictated by the cellular concentrations of its substrates and products.

-

Forward Reaction (PCr Synthesis): In mitochondria, where ATP is abundant from oxidative phosphorylation, mitochondrial CK (mtCK) catalyzes the synthesis of PCr from creatine.[5]

-

Reverse Reaction (ATP Regeneration): At sites of high energy consumption, such as the myofibrils or ion pumps, cytosolic CK utilizes the PCr pool to rapidly regenerate ATP from ADP.[3][5] This localized ATP regeneration is crucial for processes like muscle contraction.[5] A primary role of this reaction is to minimize increases in ADP, which can inhibit cellular ATPases.[7]

The binding of substrates induces conformational changes in the CK molecule. For instance, the binding of ATP has been shown to alter the enzyme's structure, which is further modified by the subsequent binding of creatine.[8]

Allosteric Regulation

Muscle creatine kinase exhibits allosteric properties, meaning its activity can be modulated by the binding of effector molecules at sites other than the active site.[9][10] This is evidenced by the fact that the dependence of the reaction rate on substrate concentrations does not always follow standard Michaelis-Menten kinetics.[9] For example, the relationship between reaction velocity and creatine concentration can be sigmoidal, with the Hill coefficient increasing in the presence of effectors like phosphoenolpyruvate (PEP) and ADP.[9] This suggests a cooperative binding mechanism, allowing for more sensitive regulation of enzyme activity in response to changes in the cellular metabolic state.

Post-Translational Modifications

Post-translational modifications provide a dynamic layer of control over CK activity and function.

-

Phosphorylation:

-

Protein Kinase C (PKC): The brain-type isoform (CK-B) can be phosphorylated by Protein Kinase C. This phosphorylation leads to an increase in the enzyme's activity, primarily by decreasing the Km for this compound.[11] This activation may be a physiological mechanism to maintain ATP balance when a PKC signaling pathway is stimulated.[11]

-

AMP-activated Protein Kinase (AMPK): In skeletal muscle, AMPK can phosphorylate and inhibit muscle-type CK (MM-CK).[12][13] AMPK itself is activated by a fall in the ATP:AMP ratio and is also inhibited by high concentrations of this compound.[12] This creates a sophisticated feedback loop: when PCr levels are high, AMPK is inhibited. As PCr is depleted during muscle contraction, the inhibition on AMPK is lifted, allowing it to phosphorylate and inhibit CK, while simultaneously activating ATP-producing pathways like fatty acid oxidation.[12]

-

-

Isoform Conversion: The MM-CK isoenzyme undergoes post-translational modification after being released into the circulation. The tissue form, MM-A, is converted to more acidic isoforms (MM-B and MM-C) through the successive removal of the C-terminal lysine residue from each M subunit.[14]

Hormonal Regulation

The expression and activity of creatine kinase are also subject to hormonal control, indicating an integration of the CK/PCr system with the body's endocrine signaling.

-

Thyroxine and Glucocorticoids: Both thyroxine and glucocorticoids can stimulate the de novo synthesis of creatine kinase in developing rat skeletal muscle.[15] While glucocorticoids alone result in a modest increase in CK activity, pretreatment with thyroxine can significantly augment this effect.[15]

-

Sex Hormones: Estrogen and progesterone have been shown to influence CK activity and the expression of enzymes involved in creatine synthesis.[16] Serum CK levels can fluctuate throughout the menstrual cycle and are generally lower in women compared to men, which is attributed in part to the effects of these hormones.[17][18]

The this compound Shuttle: Regulation through Compartmentation

A critical aspect of CK regulation is the subcellular localization of its different isoenzymes, which forms the basis of the "this compound shuttle" or circuit.[3][5] This system efficiently transports high-energy phosphate from sites of production to sites of utilization, overcoming the diffusion limitations of adenine nucleotides.[3]

-

Mitochondria: Mitochondrial CK is functionally coupled to the adenine nucleotide translocator, allowing for the direct use of newly synthesized ATP to generate PCr.[3]

-

Cytosol: Cytosolic CK isoforms are strategically located near key ATPases, such as the acto-myosin ATPase in myofibrils, the Ca2+-ATPase at the sarcoplasmic reticulum, and the Na+/K+-ATPase at the plasma membrane.[3] This close proximity ensures the immediate regeneration of ATP at the precise locations where it is consumed.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the regulation and characteristics of creatine kinase.

Table 1: Creatine Kinase Isoform Distribution

| Isoform | Primary Tissue Location(s) | Subunit Composition |

|---|---|---|

| CK-MM | Skeletal Muscle (98%), Myocardium (70%) | Two M (muscle) subunits |

| CK-MB | Myocardium (25-30%), Skeletal Muscle (1%) | One M and one B (brain) subunit |

| CK-BB | Brain, Smooth Muscle | Two B subunits |

| mtCK | Mitochondrial Intermembrane Space | Octamer of four dimers |

[5]

Table 2: Hormonal Effects on Creatine Kinase Activity in Developing Rat Skeletal Muscle

| Hormonal Treatment | Approximate Increase in CK Activity |

|---|---|

| Glucocorticoids (Cortisone Acetate) | ~25% |

| Thyroxine Pretreatment + Cortisone Acetate | ~155% |

[15]

Table 3: Reference Ranges for Serum Creatine Kinase Activity (IFCC 37°C reference procedure)

| Population | Reference Interval (U/L) |

|---|---|

| White Males | 46 to 171 |

| White Females | 34 to 145 |

[1] Note: One unit (U) is the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.[5]

Key Experimental Protocols

Creatine Kinase Activity Assay (Spectrophotometric)

This is a widely used method for determining CK activity in biological samples like serum, plasma, tissue homogenates, or cell lysates.[19][20][21][22]

Principle: The assay is based on a series of coupled enzyme reactions. CK catalyzes the formation of ATP from PCr and ADP. The newly synthesized ATP is then used in subsequent reactions that ultimately lead to the production of NADPH or NADH, which can be measured by the increase in absorbance at 340 nm.[20][23] The rate of change in absorbance is directly proportional to the CK activity in the sample.[20]

Methodology:

-

Sample Preparation:

-

Tissue: Homogenize the tissue in an appropriate assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).[22] Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to remove insoluble material. The resulting supernatant is used for the assay.[19][22]

-

Cells: Harvest cells, wash with PBS, and homogenize in PBS or assay buffer using methods like sonication.[21] Centrifuge to collect the soluble fraction.[21]

-

Serum/Plasma: Can often be used directly, but should be free of hemolysis as red blood cell constituents can interfere with the assay.[6][22]

-

-

Reaction Setup:

-

Prepare a reaction mixture containing the necessary components. A typical mixture includes:

-

Assay Buffer

-

This compound (substrate)

-

ADP (substrate)

-

Glucose

-

NADP+ or NAD+

-

Hexokinase (coupling enzyme)

-

Glucose-6-phosphate dehydrogenase (coupling enzyme)[20]

-

-

Pipette the reaction mixture into the wells of a 96-well plate.[20]

-

Add the sample (and positive controls/blanks) to the wells to initiate the reaction.[20]

-

-

Data Acquisition and Calculation:

-

Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.[20]

-

Record the absorbance at regular intervals (e.g., every minute) for a set period of time.[19]

-

Determine the change in absorbance per minute (ΔOD340/min) from the linear portion of the reaction curve.[19]

-

Calculate the CK activity using the following formula, incorporating the molar extinction coefficient of NADPH/NADH, the reaction volume, and the sample dilution factor.[19][21]

-

Measurement of this compound Levels

Luminometric Assay: This method allows for the quantification of PCr in cell or tissue extracts.[24]

Principle: The assay is designed to measure ATP via the firefly luciferase reaction, which produces light. To measure PCr, endogenous ATP in the sample is first destroyed. Then, PCr is quantitatively converted to ATP by adding exogenous ADP and CK. The newly formed ATP is then measured using the luciferase-luciferin reaction, and the light output is proportional to the initial amount of PCr in the sample.[24]

Methodology:

-

Sample Preparation: Prepare alkaline cell or tissue extracts to stabilize the metabolites.[24]

-

Endogenous ATP Depletion: Treat the extract to remove any pre-existing ATP.

-

PCr to ATP Conversion: Add ADP and a sufficient amount of CK to the sample to drive the conversion of all PCr to ATP.

-

Luminometry: Add a luciferase/luciferin reagent to the sample.

-

Detection: Measure the light output using a luminometer. The signal is compared to a standard curve generated with known concentrations of ATP to quantify the amount of PCr.[24]

Non-Invasive Measurement (³¹P Magnetic Resonance Spectroscopy): ³¹P-MRS is a powerful, non-invasive technique used to measure the relative concentrations of phosphorus-containing metabolites, including PCr, ATP, and inorganic phosphate (Pi), in living tissue.[25][26] It is particularly useful for studying PCr kinetics in muscle during and after exercise, which provides insights into mitochondrial function.[26][27]

Principle: The technique exploits the magnetic properties of the ³¹P nucleus. By placing the tissue of interest in a strong magnetic field and applying radiofrequency pulses, a signal is generated that can be resolved into a spectrum with distinct peaks corresponding to different phosphorus-containing compounds. The area under each peak is proportional to the concentration of that metabolite.

Methodology:

-

Subject Positioning: The subject is placed within the bore of an MRI scanner. A specialized ³¹P surface coil is positioned over the muscle of interest (e.g., calf muscle).[25]

-

Data Acquisition: A pulse sequence, such as a stimulated echo sequence, is used to acquire ³¹P spectra from a localized region of the muscle.[25]

-

Experimental Protocol: For kinetic studies, spectra are typically acquired at rest, during an exercise protocol, and during the subsequent recovery period.[26]

-

Data Analysis: The acquired spectra are processed, and the peak areas for PCr, Pi, and ATP are quantified. The rate of PCr resynthesis during recovery can then be calculated by fitting the data to an exponential model.[26]

Visualizations of Regulatory Pathways and Workflows

References

- 1. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. redalyc.org [redalyc.org]

- 3. The creatine kinase system and pleiotropic effects of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Creatine kinase - Wikipedia [en.wikipedia.org]

- 6. eclinpath.com [eclinpath.com]

- 7. The creatine kinase reaction: a simple reaction with functional complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Creatine kinase structural changes induced by substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Allosteric properties of muscle creatine kinase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric regulation of kinase activity in living cells [elifesciences.org]

- 11. Regulation of creatine phosphokinase B activity by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. embopress.org [embopress.org]

- 13. Dual regulation of the AMP-activated protein kinase provides a novel mechanism for the control of creatine kinase in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The nature of post-translational formation of MM creatine kinase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of hormones on the development of creatine kinase activity in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Creatine Supplementation in Women’s Health: A Lifespan Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. karger.com [karger.com]

- 19. 3hbiomedical.com [3hbiomedical.com]

- 20. raybiotech.com [raybiotech.com]

- 21. fn-test.com [fn-test.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Enzyme Activity Measurement for Creatine Kinase [creative-enzymes.com]

- 24. Luminometric assays of ATP, this compound, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measuring energy diffusion: this compound in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Noninvasive measurement of this compound recovery kinetics in single human muscles [hero.epa.gov]

- 27. (ISMRM 2009) Measurement of Post-Exercise this compound Recovery Kinetics in Muscle Using 31P RARE MRI [archive.ismrm.org]

The Spontaneous Cascade: A Technical Guide to Phosphocreatine Degradation and Creatinine Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The degradation of phosphocreatine to creatinine represents a fundamental and spontaneous biochemical process with significant implications for cellular energy homeostasis and clinical diagnostics. This technical guide provides an in-depth exploration of the mechanisms underpinning this transformation, the factors that govern its rate, and the methodologies employed for the quantification of the key molecules involved. A comprehensive understanding of this pathway is crucial for researchers in muscle physiology, neuroscience, and nephrology, as well as for professionals in drug development targeting metabolic and renal disorders. This document outlines the core chemical reactions, the influence of physiological variables, detailed experimental protocols for accurate measurement, and the signaling pathways that regulate the central enzyme, creatine kinase.

Introduction

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, the this compound (PCr) system acts as a critical temporal and spatial energy buffer.[1][2] PCr provides a rapidly available source of high-energy phosphate to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP), a reaction catalyzed by creatine kinase (CK).[3][4] However, both this compound and its precursor, creatine, are subject to a continuous, non-enzymatic degradation process that results in the formation of creatinine.[5][6] This newly formed creatinine is a metabolic waste product that diffuses from the tissues into the bloodstream and is subsequently excreted by the kidneys.[7][8] The rate of creatinine formation is relatively constant and proportional to muscle mass, making its plasma concentration a widely used biomarker for assessing renal function.[9][10]

The Chemical Transformation

The conversion of this compound and creatine to creatinine is an irreversible and non-enzymatic intramolecular cyclization reaction.[5][6] This spontaneous process involves the removal of a water molecule and, in the case of this compound, the release of an inorganic phosphate group.[11] While both creatine and this compound degrade to creatinine, the phosphorylated form is kinetically more favorable to cyclize.[6]

The rate of this conversion is significantly influenced by physiological conditions, primarily pH and temperature.[5][12] Acidic conditions and higher temperatures accelerate the rate of creatinine formation.[13][14] It has been suggested that a substantial fraction of in vivo creatinine production from this compound may proceed through a high-energy phosphate intermediate, phosphocreatinine.[15][16]

Signaling Pathways and Regulation